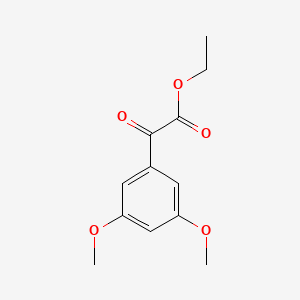

Ethyl 3,5-dimethoxybenzoylformate

Description

Ethyl 3,5-dimethoxybenzoylformate (CAS: 330551-16-1) is an aromatic ester characterized by a benzoylformate backbone substituted with methoxy groups at the 3- and 5-positions of the benzene ring. This compound has been historically utilized in organic synthesis, particularly as a precursor for heterocyclic frameworks and pharmacologically relevant intermediates. However, current data indicate that it is a discontinued product across multiple suppliers, with a purity of 97.0% in its last available batches . Its discontinuation may reflect challenges in synthesis, regulatory constraints, or shifting industrial demand toward alternative derivatives.

Properties

IUPAC Name |

ethyl 2-(3,5-dimethoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-4-17-12(14)11(13)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRUMEIEXZJLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641289 | |

| Record name | Ethyl (3,5-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330551-16-1 | |

| Record name | Ethyl (3,5-dimethoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-dimethoxybenzoylformate typically involves the reaction of 3,5-dimethoxybenzoyl chloride with ethyl oxalate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dimethoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Ethyl 3,5-dimethoxybenzoylformate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone functional groups allow it to participate in various biochemical reactions, such as ester hydrolysis and nucleophilic addition . These reactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Methoxy-3,5-Dimethylbenzoylformate (CAS: 107642-57-9)

This compound shares a benzoylformate core but differs in substituents: a methoxy group at the 4-position and methyl groups at the 3- and 5-positions.

Ethyl 4-(4-(Dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: Unspecified)

The inclusion of a thioxo group and dimethylamino substituent introduces distinct electronic properties, enabling applications in metal coordination or as a heterocyclic building block. Its discontinuation parallels that of Ethyl 3,5-dimethoxybenzoylformate, possibly due to niche applications .

Ethyl 3,5-Dibromo-2,4-Dihydroxy-6-methylbenzoate (CAS: 21855-46-9)

This brominated and hydroxylated derivative demonstrates how substituent variation impacts utility. With a purity of 95–99% and a high-yield synthesis route (87.5% yield), it is favored in halogenation reactions and agrochemical synthesis. The electron-withdrawing bromine atoms contrast sharply with the electron-donating methoxy groups in this compound, affecting reactivity and solubility .

Data Table: Key Comparative Properties

Research Findings and Functional Insights

- Electronic Effects: Methoxy groups in this compound increase electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution.

- Synthetic Utility : The discontinued status of this compound may stem from competing routes using Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, which offers higher functionalization versatility via bromine-mediated cross-coupling .

- Stability: Thioxo-containing analogs (e.g., Ethyl 4-(dimethylamino)phenyl-...-thioxo-tetrahydropyrimidine) exhibit reduced thermal stability compared to methoxy/methyl-substituted esters, limiting their use in high-temperature reactions .

Biological Activity

Ethyl 3,5-dimethoxybenzoylformate (CAS No. 330551-16-1) is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential applications in medicine, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 238.24 g/mol. The compound features a benzoyl group substituted with two methoxy groups at the 3 and 5 positions, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The methoxy groups enhance the lipophilicity of the compound, facilitating its penetration through cellular membranes and interaction with intracellular targets such as enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : this compound can bind to various receptors, influencing signaling pathways that regulate cellular responses such as inflammation and apoptosis.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.

Anti-Inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This property positions it as a candidate for developing anti-inflammatory therapies.

Antioxidant Properties

The compound has been evaluated for its antioxidant capacity, which is crucial for protecting cells from oxidative stress. Experimental results indicate that it scavenges free radicals effectively, thereby contributing to cellular protection mechanisms.

Case Studies

-

Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to assess the inhibition zones.

- Results : this compound showed significant inhibition against both bacterial strains with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential.

-

Investigation into Anti-Inflammatory Mechanisms :

- Objective : To understand the effects on cytokine production in LPS-stimulated macrophages.

- Method : ELISA assays were conducted to measure cytokine levels.

- Results : The compound significantly decreased TNF-α and IL-6 levels compared to controls, suggesting a robust anti-inflammatory effect.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Antibacterial Activity | Anti-inflammatory Activity | Antioxidant Capacity |

|---|---|---|---|---|

| This compound | Structure | Yes | Yes | Moderate |

| Ethyl 4-Methoxybenzoate | Structure | Moderate | No | Low |

| Ethyl Vanillate | Structure | Yes | Moderate | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.